molecular formula C27H21N3O9S2 B2360508 C27H21N3O9S2 CAS No. 425402-66-0

C27H21N3O9S2

Cat. No. B2360508
CAS RN: 425402-66-0
M. Wt: 595.6
InChI Key: FYFIYFYVNUSQPE-UHFFFAOYSA-N
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Description

C27H21N3O9S2 is a chemical compound that belongs to the family of sulfonamides. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Recent Advances in Nanoparticle Synthesis

The synthesis and application of inorganic nanoparticles have seen significant advancements, contributing to various fields such as electronics, where novel semiconducting materials have revolutionized technology from vacuum tubes to miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).

Catalytic Behavior in Polymer Synthesis

Sodium 2-arylimino-8-quinolates have been synthesized and characterized, showing good activities towards the ring-opening polymerization of rac-lactide, demonstrating their potential in producing amorphous polylactides with broad molecular weight distributions. This research highlights the impact of substituent variation on catalytic activities (Zhang et al., 2016).

Unique Properties of Covalent Frameworks

C2N, as part of the carbon nitrides family, exhibits high polarity and good thermal and chemical stability, making it a candidate for various applications including catalysis, environmental science, energy storage, and biotechnology. This review provides an overview of C2N’s preparation methods, structure-property relationships, and applications (Tian et al., 2020).

Advances in C1 Catalysis

The conversion of simple carbon-containing compounds into high-value-added chemicals and clean fuels through C1 catalysis has achieved remarkable progress, benefiting from developments in material synthesis methods and computational simulation capabilities. This review highlights recent developments in highly efficient catalyst systems and reaction processes (Bao et al., 2019).

Mechanism of Action

Target of Action

The compound C27H21N3O9S2, also known as Lartesertib , is currently under investigation in clinical trials . The primary targets of this compound are yet to be fully annotated and understood .

Result of Action

The molecular and cellular effects of Lartesertib’s action are currently under investigation . These effects are typically observed as changes in cellular function or viability, and can provide insight into the drug’s potential therapeutic applications.

properties

IUPAC Name

methyl 2-[[8-[(2-methoxycarbonylphenyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O9S2/c1-38-26(32)15-8-3-5-12-19(15)29-40(34,35)21-14-22(24-23-17(21)10-7-11-18(23)25(31)28-24)41(36,37)30-20-13-6-4-9-16(20)27(33)39-2/h3-14,29-30H,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFIYFYVNUSQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=CC=CC=C5C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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